

Quantum Chemical Insights into Phenyl Carbamate: A Technical Guide for Researchers

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Compound of Interest		
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Introduction

Phenyl carbamate, a versatile organic compound characterized by a carbamate group attached to a phenyl ring, holds significant interest across various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis.[1][2] Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and polymers.[2][3] Understanding the fundamental electronic structure, conformation, and reactivity of phenyl carbamate at a molecular level is paramount for the rational design of new functional molecules and for optimizing synthetic methodologies.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools to elucidate the intricate properties of **phenyl carbamate** and its derivatives.[3][4] These computational approaches provide a detailed picture of molecular geometries, vibrational frequencies, electronic properties, and reaction pathways that can be challenging to probe experimentally. This technical guide offers an in-depth overview of the key findings from quantum chemical investigations into **phenyl carbamate**, aimed at researchers, scientists, and professionals in drug development.

Computational Methodologies in the Study of Phenyl Carbamate

The theoretical investigation of **phenyl carbamate** predominantly relies on Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy. A common



approach involves geometry optimization and frequency calculations to obtain stable molecular structures and their vibrational properties.

Experimental Protocols:

A typical computational protocol for studying **phenyl carbamate** involves the following steps:

- Initial Structure Generation: A 3D model of the **phenyl carbamate** molecule is constructed using molecular modeling software.
- Conformational Search: To identify the most stable conformers, a systematic or stochastic conformational search is often performed. This is crucial as the relative orientation of the phenyl and carbamate groups can significantly influence the molecule's properties.[4]
- Geometry Optimization: The initial structures are then optimized using a selected DFT functional and basis set. Popular choices include the B3LYP or M06-2X functionals combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p).[4][5][6] Dispersion corrections (e.g., D3) are often included to better account for non-covalent interactions.[4]
- Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.[4][6]
- Solvation Effects: To model the behavior of phenyl carbamate in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model are frequently employed.[4]
- Property Calculations: Once the optimized geometry is obtained, various electronic
 properties such as molecular orbital energies (HOMO, LUMO), Mulliken or Natural Bond
 Orbital (NBO) charges, and molecular electrostatic potential (MEP) can be calculated to
 understand the molecule's reactivity and intermolecular interaction sites.[7][8]

Structural and Conformational Analysis

Quantum chemical calculations have provided significant insights into the three-dimensional structure and conformational preferences of **phenyl carbamate** and its derivatives.



The carbamate group can exist in different conformations, with the syn and anti forms being of particular interest.[1] The planarity of the carbamate group and its orientation relative to the phenyl ring are key determinants of the molecule's overall shape and properties.[9] Studies on methoxyphenyl-N-pyridinylcarbamates have shown that the solid-state conformations can sometimes differ from the gas-phase optimized structures, highlighting the importance of intermolecular interactions in the crystalline state.[9]

A key finding from combined experimental and theoretical studies on a Boc-protected carbamate monomer is the surprising stability of cis configurations in carbamates, whereas peptides typically favor trans configurations.[4] This has been attributed to stabilizing interactions within the molecule.[4]

Table 1: Calculated Structural Parameters of **Phenyl Carbamate** Derivatives

Parameter	Molecule	Method	Value	Reference
Bond Length (Å)	(R)-methyl-(2- hydroxy-1- phenylethyl)carb amate	B3LYP/6-31G(d)	C-N: 1.36, C=O: 1.23	[3]
Bond Angle (°)	(R)-methyl-(2- hydroxy-1- phenylethyl)carb amate	B3LYP/6-31G(d)	O-C-N: 125.4	[3]
Dihedral Angle	Diethyl N,N'-(1,3- phenylene)dicarb amate	X-ray	H7—N7—C8— O8: 175.6	[1]
Dihedral Angle	Boc-carbamate monomer	DFT	Ψ(C2O5C6N7): -180, 0, 180	[4]

Spectroscopic Properties

Theoretical calculations of vibrational spectra are instrumental in assigning experimental IR and Raman bands. By comparing the calculated frequencies with experimental data, a detailed understanding of the vibrational modes of **phenyl carbamate** can be achieved.



For instance, a study combining IR, Vibrational Circular Dichroism (VCD), and NMR spectroscopy with DFT calculations on a carbamate monomer demonstrated the presence of multiple conformers in solution at room temperature.[4] The temperature dependence of the spectra allowed for the identification of the most stable conformer at lower temperatures.[4]

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for **Phenyl Carbamate** Derivatives

Vibrational Mode	Molecule	Experiment al Value	Calculated Value	Method	Reference
N-H stretch	Diethyl N,N'- (1,3- phenylene)di carbamate	3283	-	ATR-IR	[1]
C=O stretch	Diethyl N,N'- (1,3- phenylene)di carbamate	1704, 1688	-	ATR-IR	[1]
N-H stretch	Boc- carbamate monomer	3444	-	IR (in CHCl₃)	[4]
C=O stretch	Boc- carbamate monomer	1717	-	IR (in CHCl₃)	[4]
Carbamate characteristic peak	Carbamate pesticides	-	874, 1014, 1162, 1716	B3LYP/6- 31G(d,p)	[6]

Experimental Protocols:

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy: IR and VCD spectra
are typically recorded on an FTIR spectrometer. For solution-phase measurements, the
sample is dissolved in a suitable solvent (e.g., deuterated chloroform) at a specific



concentration (e.g., 100 mmol L^{-1}).[4] Spectra can be recorded at various temperatures to study conformational changes.[4]

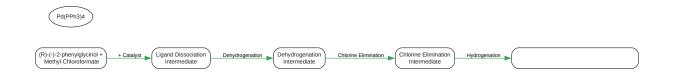
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer at a specific frequency (e.g., 400 MHz for ¹H).[1][10] The sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl³).[1][10] Temperature-dependent NMR studies can also be performed to investigate dynamic processes like the presence of rotamers.[10]

Reactivity and Reaction Mechanisms

Quantum chemical studies have been instrumental in elucidating the mechanisms of various reactions involving **phenyl carbamates**.

Formation of Phenyl Carbamate Derivatives

Computational studies have detailed the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate.[3] DFT calculations revealed a multi-step reaction pathway and confirmed the catalytic role of the palladium complex in stabilizing intermediates and lowering activation barriers.[3]



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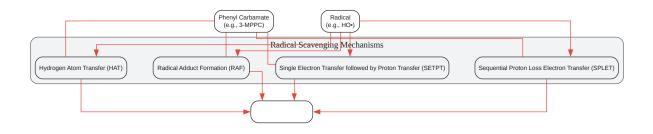
Pd-catalyzed formation of a **phenyl carbamate** derivative.[3]

Reactivity towards Radicals

The antioxidant activity of 3-morpholinopropyl **phenyl carbamate** (3-MPPC) against hydroxyl (HO•) and hydroperoxyl (HOO•) radicals has been investigated using DFT.[5][11] The study explored four possible mechanisms: Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton



Loss Electron Transfer (SPLET).[5][11] The results indicated that the HAT mechanism is the most favorable pathway for scavenging HO• radicals.[11]

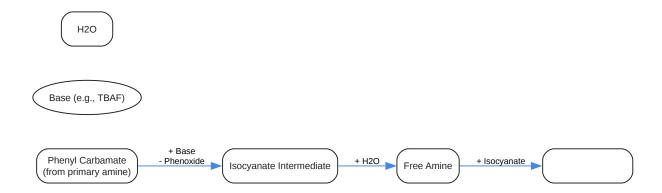


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Possible mechanisms for radical scavenging by **phenyl carbamate**.[5][11]

Formation of Ureas

The chemoselective reactivity of **phenyl carbamate**s has been explored, demonstrating that **phenyl carbamate**s derived from primary amines readily react to form ureas, while those from secondary amines are more stable.[10][12] The proposed mechanism for the hydrolysis of **phenyl carbamate**s from primary amines in the presence of a base like tetra-n-butylammonium fluoride (TBAF) involves the formation of an isocyanate intermediate.[10]





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Proposed mechanism for urea formation from **phenyl carbamate**.[10]

Conclusion

Quantum chemical studies have proven to be an indispensable tool for gaining a deep and quantitative understanding of the structure, properties, and reactivity of **phenyl carbamate**. These computational investigations, often performed in synergy with experimental techniques, have clarified conformational preferences, enabled the confident assignment of spectroscopic data, and elucidated complex reaction mechanisms. The insights derived from these studies are crucial for the continued development of new pharmaceuticals, advanced materials, and efficient synthetic processes that leverage the versatile chemistry of the **phenyl carbamate** scaffold. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an even more prominent role in guiding future research in this important area of chemistry.

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